molecular formula C8H12F2O2 B1529595 Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate CAS No. 227607-45-6

Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate

Cat. No.: B1529595
CAS No.: 227607-45-6
M. Wt: 178.18 g/mol
InChI Key: XPJJHWLCLJNZCY-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS 1225532-89-7) is a fluorinated cyclobutane derivative with the molecular formula C₈H₁₂F₂O₂. It features a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions, a methyl group at the 1-position, and an ethyl ester moiety. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and bioactive molecules where fluorination enhances metabolic stability and binding affinity .

Properties

IUPAC Name

ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-3-12-6(11)7(2)4-8(9,10)5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJJHWLCLJNZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175140
Record name Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID301175140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227607-45-6
Record name Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227607-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of Ethyl 3-oxo-1-methylcyclobutanecarboxylate

  • Starting from 3-oxo-cyclobutanecarboxylic acid, esterification is performed using anhydrous ethanol with concentrated sulfuric acid as a catalyst.
  • The reaction is maintained at a constant temperature to yield ethyl 3-oxo-cyclobutanecarboxylate.
  • This step establishes the cyclobutane core with a keto group at the 3-position and an ethyl ester at the carboxyl end.

Step 2: Reduction to Ethyl 3-hydroxy-1-methylcyclobutanecarboxylate

  • Sodium borohydride is added in batches to a mixture of ethyl 3-oxo-cyclobutanecarboxylate, absolute ethanol, and p-toluenesulfonic acid monohydrate.
  • The reaction is conducted at low temperatures (0–10 °C) for 1–2 hours to reduce the keto group to a hydroxy group.
  • This step is critical to prepare the substrate for subsequent fluorination.

Step 3: Fluorination to Form Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate

  • Under an inert organic solvent environment, ethyl 3-hydroxycyclobutanecarboxylate is treated with triethylamine hydrogen trifluoride and an organic base.
  • Trifluoromethanesulfonic anhydride is added dropwise at low temperatures (-10 to 0 °C) to promote fluorination.
  • The reaction mixture is then allowed to warm and react at 25–55 °C to complete the formation of the 3,3-difluoro substitution.
  • Post-reaction, reduced pressure distillation is used to isolate the product.
  • The process yields a product with a cis-trans isomer ratio of approximately 1:1, meeting pharmaceutical purity standards.

Reaction Conditions and Yields

Step Reagents & Conditions Temperature (°C) Time Notes Yield / Purity
1 3-oxo-cyclobutanecarboxylic acid, ethanol, H2SO4 Constant (ambient) Several hours Esterification, acid catalyzed High yield, pure ester
2 Sodium borohydride, p-toluenesulfonic acid, ethanol 0–10 1–2 hours Reduction of keto to hydroxy group High conversion
3 Triethylamine hydrogen trifluoride, Tf2O, organic base -10 to 55 Several hours Fluorination; stepwise temperature control Good yield, cis-trans ~1:1

Analytical and Purification Notes

  • The final product is purified by reduced pressure distillation or silica gel chromatography to achieve high purity.
  • The cis-trans isomer ratio is a key quality parameter, typically balanced at 1:1.
  • The purity and identity are confirmed by NMR, mass spectrometry, and chromatographic techniques.

Research Findings and Advantages

  • The described method offers a reproducible route to fluorinated cyclobutane esters with high purity and yield.
  • The use of triethylamine hydrogen trifluoride and trifluoromethanesulfonic anhydride enables selective difluorination at the 3-position.
  • Low-temperature control during fluorination minimizes side reactions and improves stereochemical outcomes.
  • The process is suitable for scale-up and meets pharmaceutical-grade specifications.

Summary Table of Key Properties of this compound

Property Value
Molecular Formula C8H12F2O2
Molecular Weight 178.18 g/mol
Boiling Point 164 ± 40 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Flash Point 52.1 ± 22.2 °C
LogP (Partition Coefficient) 1.62
Vapor Pressure 2.0 ± 0.3 mmHg at 25 °C
Isomer Ratio (cis:trans) ~1:1

Chemical Reactions Analysis

Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for enhanced biological activity and selectivity in drug formulations.

Case Studies

  • Anticancer Agents :
    • Research indicates that compounds similar to this compound can inhibit key oncogenic pathways. For instance, derivatives have shown promise in targeting the Raf-MEK-ERK signaling pathway, which is crucial in several cancers, including melanoma and colorectal cancer .
  • Antimicrobial Activity :
    • A study demonstrated that fluorinated cyclobutane derivatives exhibit significant antimicrobial properties. This compound could potentially be developed into new antibiotics due to its ability to disrupt bacterial cell membranes .

Agrochemical Applications

The compound's unique properties also extend to agricultural chemistry, where it can be used as a precursor for developing herbicides or pesticides.

Example Applications

  • Herbicide Development : Fluorinated compounds are known for their enhanced efficacy and reduced environmental impact. This compound can be modified to create selective herbicides that target specific weed species while minimizing damage to crops.

Material Science Applications

In material science, this compound can be utilized in the synthesis of polymers with improved thermal and mechanical properties.

Potential Uses

  • Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance resistance to solvents and thermal degradation, making it suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate involves its interaction with molecular targets through the formation of C–F bonds. These bonds are highly stable and can influence the compound’s reactivity and biological activity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of molecular interactions within biological systems .

Comparison with Similar Compounds

Ethyl 3,3-Difluorocyclobutanecarboxylate (CAS 227607-45-6)

  • Molecular Formula : C₇H₁₀F₂O₂
  • Key Differences : Lacks the methyl group at the 1-position of the cyclobutane ring.

Mthis compound (CAS 1419101-40-8)

  • Molecular Formula : C₇H₁₀F₂O₂
  • Key Differences : Ethyl ester replaced with a methyl ester.
  • Impact : Lower molecular weight (164.15 g/mol vs. 178.18 g/mol) may reduce lipophilicity, influencing solubility and pharmacokinetic properties .

Diisopropyl 3,3-Difluorocyclobutane-1,1-dicarboxylate (CAS 1225532-90-0)

  • Molecular Formula : C₁₃H₂₀F₂O₄
  • Key Differences : Two isopropyl ester groups at the 1,1-positions instead of a single ethyl ester.
  • Impact : Increased steric bulk and hydrophobicity, making it less suitable for aqueous-phase reactions but advantageous in lipid-soluble formulations .

Physicochemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Boiling Point (°C) Purity (%)
This compound 1225532-89-7 178.18 Not reported >95%
Ethyl 3,3-difluorocyclobutanecarboxylate 227607-45-6 164.15 Not reported 97%
Mthis compound 1419101-40-8 164.15 Not reported >95%

Notes:

  • Fluorine atoms increase electronegativity, enhancing the electron-withdrawing nature of the cyclobutane ring and stabilizing intermediates in hydrolysis or substitution reactions .

Hydrolysis Reactions

This compound undergoes hydrolysis under basic conditions (e.g., lithium hydroxide in tetrahydrofuran/water) to yield carboxylic acid derivatives, a common step in prodrug activation . In contrast, diisopropyl analogs require harsher conditions due to increased steric protection of the ester groups .

Pharmaceutical Intermediates

  • Example 1 : The compound serves as a precursor in synthesizing kinase inhibitors, where the difluoro motif improves target binding through halogen bonding .
  • Example 2 : Methyl 3,3-difluorocyclobutanecarboxylate (CAS 681128-38-1) is used in cyclopropanation reactions to generate spirocyclic scaffolds for CNS drug candidates .

Biological Activity

Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS Number: 227607-45-6) is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Molecular Characteristics:

PropertyValue
Molecular FormulaC8_8H12_{12}F2_2O2_2
Molecular Weight178.176 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point164.0 ± 40.0 °C at 760 mmHg
Flash Point52.1 ± 22.2 °C

This compound features a cyclobutane ring with two fluorine atoms at the 3-position and an ethyl ester functional group, which contributes to its unique reactivity and potential biological effects .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and metabolic stability, which can lead to significant biological effects.

Potential Mechanisms Include:

  • Enzyme Modulation: The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Cellular Processes: It could influence cellular signaling pathways, potentially leading to altered cell proliferation or apoptosis .

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties: Studies have shown moderate to excellent activity against various phytopathogenic fungi, suggesting potential applications in agricultural settings .
  • Anticancer Potential: Preliminary investigations indicate that similar fluorinated compounds have shown efficacy in inhibiting cancer cell proliferation, warranting further exploration of this compound's anticancer properties .

Study on Antimicrobial Activity

A recent study evaluated the antifungal efficacy of this compound against seven different phytopathogenic fungi. The results demonstrated that this compound could inhibit fungal growth effectively, making it a candidate for developing new agricultural fungicides.

Investigation into Anticancer Effects

Research focusing on structurally similar compounds has highlighted their potential as anticancer agents. For instance, compounds with similar fluorinated structures have been shown to inhibit key signaling pathways involved in cancer progression . this compound could potentially share these properties due to its structural similarities.

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other fluorinated cyclobutane derivatives:

Compound NameMolecular FormulaKey Differences
Ethyl 1-methylcyclobutanecarboxylateC7_7H12_{12}O2_2Lacks fluorine substituents; different reactivity
Mthis compoundC7_7H10_{10}F2_2O2_2Methyl group instead of ethyl; similar properties
Ethyl 4-fluoro-1-methylcyclobutanecarboxylateC8_8H12_{12}F2_2O2_2Fluorine at a different position; altered reactivity

The unique substitution pattern of this compound enhances its stability and may influence its biological activity differently compared to its analogs .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction parameters such as temperature (−78°C to 25°C for fluorination steps), solvent selection (e.g., anhydrous THF or DCM), and stoichiometry of fluorinating agents (e.g., DAST or Deoxo-Fluor). Cyclobutane ring formation often involves [2+2] cycloaddition or ring-contraction strategies, with yields optimized via catalytic systems . Post-synthesis, High-Performance Liquid Chromatography (HPLC) is essential for purity assessment (>97%), while Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, particularly verifying the stereoelectronic effects of fluorine substituents .

Q. How do fluorine substituents influence the compound’s physicochemical properties?

  • Methodological Answer : Fluorine atoms reduce basicity of adjacent groups (e.g., ester carbonyl) through strong inductive effects, enhancing metabolic stability and bioavailability. The 3,3-difluoro configuration induces ring strain in the cyclobutane, altering conformational dynamics, as observed in X-ray crystallography and computational models. This strain can affect solubility (logP ~1.8) and intermolecular interactions in crystallization studies .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR detects fluorine environments (δ −110 to −130 ppm for CF₂ groups), while ¹H/¹³C NMR resolves cyclobutane ring protons and methyl/ethyl substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₈H₁₂F₂O₂; calc. 190.08 g/mol) and fragmentation patterns.
  • X-ray Diffraction : Resolves spatial arrangement of fluorine atoms and steric effects of the methyl group .

Advanced Research Questions

Q. How can conformational analysis of the cyclobutane ring inform drug design?

  • Methodological Answer : The cyclobutane’s puckered conformation, influenced by 3,3-difluoro and 1-methyl substituents, creates distinct dihedral angles (55–65°) that impact binding to biological targets. Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations reveal how ring strain modulates binding affinity. For example, fluorine’s stereoelectronic effects may enhance π-stacking or hydrogen-bonding interactions in enzyme active sites .

Q. What strategies resolve contradictions in biological activity data for fluorinated cyclobutane derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize specific conformers.
  • Protonation States : Fluorine’s electron-withdrawing effects alter pKa of adjacent groups, affecting ionizability under physiological conditions.
  • Assay Conditions : Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and control for fluorophore interference in high-throughput screens .

Q. How can docking studies account for fluorine’s dual inductive and steric roles?

  • Methodological Answer : In silico docking (e.g., AutoDock Vina) should parameterize fluorine’s van der Waals radius (1.47 Å) and partial charges (Mulliken or RESP charges). Polarizable force fields (e.g., AMOEBA) improve accuracy for fluorine-protein interactions. Case studies in the Protein Data Bank (PDB) show fluorine’s role in displacing water molecules in hydrophobic pockets, enhancing binding entropy .

Q. What synthetic routes optimize scalability while minimizing byproducts?

  • Methodological Answer : Flow chemistry enables precise control of exothermic fluorination steps, reducing side products like HF or difluoroalkenes. Catalytic asymmetric methods (e.g., chiral Pd complexes) improve enantioselectivity for methyl-substituted cyclobutanes. Green chemistry approaches (e.g., solvent-free microwave-assisted reactions) enhance atom economy and reduce purification steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate

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